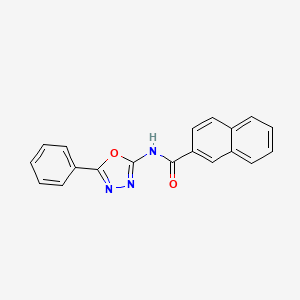

N-(5-fenil-1,3,4-oxadiazol-2-il)naftaleno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Aplicaciones Científicas De Investigación

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an insect-growth regulator.

Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.

Industry: Utilized in the development of fluorescent chemosensors for detecting electron-deficient species.

Mecanismo De Acción

Target of Action

Similar compounds, such as poxd-based iridium(iii) complexes, have been studied . These complexes showed significant performance differences, suggesting that the compound might interact with different targets depending on its structure .

Mode of Action

It’s known that the compound can act as a ligand, coordinating through the nitrogen atom . This interaction could lead to changes in the target’s function, although the specifics would depend on the nature of the target .

Biochemical Pathways

Similar compounds have been shown to affect the wnt signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, suggesting that the compound might have significant effects on cellular processes .

Pharmacokinetics

In silico adme prediction has been used for similar compounds . This method could provide insights into the compound’s bioavailability and other pharmacokinetic properties .

Result of Action

Similar compounds have shown significant performance differences when used in iridium(iii) complexes . This suggests that the compound could have a variety of effects depending on its specific structure and the nature of its targets .

Action Environment

It’s known that the properties of similar compounds can be affected by substituting phenyl rings with different groups . This suggests that the compound’s action could be influenced by its chemical environment .

Análisis Bioquímico

Biochemical Properties

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and this compound acts by inhibiting Notum’s activity, thereby modulating Wnt signaling .

Cellular Effects

The effects of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide on cells are primarily related to its impact on the Wnt signaling pathway. By inhibiting Notum, this compound can restore activation of Wnt signaling in the presence of Notum . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide exerts its effects at the molecular level primarily through its interaction with Notum. It acts as an inhibitor of Notum’s carboxylesterase activity, preventing Notum from removing an essential palmitoleoyl moiety from Wnt proteins . This inhibition of Notum’s activity allows for the restoration of Wnt signaling in the presence of Notum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids. One common method is the oxidative cyclization of N-acyl hydrazones. This can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or chloramine-T . Another method involves the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, lead tetraacetate.

Reducing Agents: Sodium borohydride.

Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: Another oxadiazole derivative with insect-growth regulatory properties.

1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: Used as fluorescent chemosensors.

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific structural features and the presence of both naphthalene and oxadiazole moieties, which contribute to its diverse range of applications in different fields.

Actividad Biológica

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring fused with a naphthalene moiety, contributing to its biological efficacy. The synthesis typically involves the reaction of 5-phenyl-1,3,4-oxadiazole derivatives with naphthalene-2-carboxylic acid under specific conditions, which has been detailed in several studies .

1. Antimicrobial Activity

Research has demonstrated that derivatives of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide exhibit notable antimicrobial properties. For instance, specific derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2j | E. coli | 15 |

| 2k | S. aureus | 18 |

These results indicate that certain modifications to the oxadiazole structure can enhance antibacterial activity .

2. Antioxidant Activity

The antioxidant potential of the compound has been evaluated using DPPH and nitric oxide scavenging assays. The following table summarizes the antioxidant activities of selected derivatives:

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |

|---|---|---|

| 2g | 78 | 70 |

| 2i | 82 | 65 |

These findings suggest that the presence of electron-donating groups on the phenyl ring significantly boosts antioxidant activity .

3. Neuroprotective Effects

The compound's neuroprotective effects have been linked to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition were reported as follows:

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| Unsubstituted Phenyl Ring | 0.052 ± 0.010 | 1.085 ± 0.035 |

| Substituted Phenyl Ring | >10 | >10 |

These results highlight the potential of this compound as a dual inhibitor for neurodegenerative conditions .

4. Anticancer Activity

The anticancer properties of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide have been investigated against various cancer cell lines including HEPG2 and MCF7. The following table presents the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 1.18 ± 0.14 |

| MCF7 | 1.95 ± 0.20 |

The compound demonstrated significant cytotoxicity compared to standard anticancer agents like staurosporine .

The mechanisms underlying the biological activities of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmission and cancer progression.

- Radical Scavenging : Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

- Metal Chelation : The oxadiazole moiety exhibits a high affinity for metal ions like zinc, which is crucial for various biological processes including enzyme function and cellular signaling .

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMHIDQYWNJBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.